Ethyl 2,3-difluoro-5-methylbenzoate
Description
Significance of Organofluorine Chemistry in Advanced Synthesis
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical synthesis. wikipedia.org The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart distinct characteristics to organic molecules. chinesechemsoc.orgjst.go.jp The incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and permeability. chinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org
The introduction of fluorine into organic molecules can be achieved through various methods, including electrophilic and nucleophilic fluorination. numberanalytics.com The development of safer and more effective fluorinating reagents has further propelled the field forward. chinesechemsoc.org Organofluorine compounds are not only used as end products but also as valuable reagents and intermediates in organic synthesis. wikipedia.org For instance, triflic acid and trifluoroacetic acid are powerful tools used throughout organic synthesis due to their strong acidity, which is a direct result of the electronegative trifluoromethyl group. wikipedia.org
Strategic Importance of Fluorinated Benzoate (B1203000) Scaffolds
Fluorinated benzoate scaffolds are of particular strategic importance in medicinal chemistry and materials science. The benzoate ester moiety is a common structural motif in many biologically active compounds and functional materials. The addition of fluorine atoms to the benzene (B151609) ring of a benzoate ester can significantly alter its properties.
In medicinal chemistry, the replacement of a carbon-hydrogen bond with a carbon-fluorine bond is a widely used strategy to enhance the metabolic stability and membrane permeability of a drug candidate. mdpi.com The strategic placement of fluorine can also lead to stronger binding affinity with target proteins. mdpi.comnih.gov Fluorinated benzoates can serve as key building blocks in the synthesis of more complex molecules with improved therapeutic profiles. sioc-journal.cn For example, the introduction of fluorine can influence the pKa of nearby functional groups, which can be beneficial for drug-receptor interactions. researchgate.net
In the realm of materials science, fluorinated benzoate esters have been investigated for their liquid crystal properties. scispace.com The incorporation of fluorine can influence the transition temperatures and create broader nematic ranges in liquid crystal displays. scispace.com
Overview of Research Trajectories for Ethyl 2,3-Difluoro-5-Methylbenzoate and Analogues
Research into this compound and its analogues is driven by the need for novel building blocks in the synthesis of complex organic molecules. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests its potential as an intermediate in several key areas. The presence of two adjacent fluorine atoms on the aromatic ring, combined with a methyl group and an ethyl ester, provides multiple sites for further chemical modification.
Analogues of this compound, such as other fluorinated and methylated benzoates, are utilized in the development of new pharmaceuticals and agrochemicals. For instance, compounds like 2,4-Difluoro-5-methylbenzoic acid are used in organic synthesis and cell biology applications. fishersci.fi The study of related compounds, such as Ethyl 5-bromo-3-fluoro-2-methylbenzoate, further highlights the interest in multi-substituted benzoate esters as versatile synthetic intermediates. bldpharm.com The general trajectory for such compounds involves their use in creating more complex molecular architectures, where the fluorine and methyl substituents are used to fine-tune the electronic and steric properties of the final product.
Properties of this compound
| Property | Value |
| Molecular Formula | C10H10F2O2 |
| Molecular Weight | 200.18 g/mol |
| CAS Number | 1378877-93-0 |
Note: Physical properties such as melting point, boiling point, and density are not consistently reported across publicly available sources.
Spectroscopic Data of an Analogue, Ethyl 2-fluoro-5-methylbenzoate
| Property | Value |
| Molecular Formula | C10H11FO2 |
| Molecular Weight | 182.19 g/mol |
| IUPAC Name | ethyl 2-fluoro-5-methylbenzoate |
| InChI | InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 |
| InChIKey | ZRLAZXWLICGMKF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC(=C1)C)F |
Data sourced from PubChem. nih.gov
Historical Context of Fluorinated Arene Synthesis
The synthesis of fluorinated aromatic compounds has been a significant challenge in organic chemistry. Early methods laid the groundwork for the development of more sophisticated and versatile fluorination techniques.
Evolution of Balz-Schiemann and Halogen Exchange Processes
Two of the most historically significant methods for the synthesis of aryl fluorides are the Balz-Schiemann reaction and the Halogen Exchange (Halex) process.
The Balz-Schiemann reaction , discovered by Günther Balz and Günther Schiemann in 1927, has been a cornerstone of aromatic fluorination for decades. jk-sci.comchemistrylearner.com This reaction traditionally involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). jk-sci.comchemistrylearner.com The mechanism is thought to proceed through an SN1-type process involving an aryl cation intermediate. chemistrylearner.comscientificupdate.com
Over the years, several modifications have been introduced to improve the safety and efficiency of the Balz-Schiemann reaction. These include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields for certain substrates. jk-sci.comwikipedia.org Additionally, photochemical decomposition methods have been developed to provide milder reaction conditions and avoid the high temperatures that can cause unwanted side reactions. jk-sci.comscientificupdate.com
The Halogen Exchange (Halex) process is another classical method that is particularly important on an industrial scale. semanticscholar.org This reaction involves the nucleophilic substitution of an activated aryl chloride or bromide with a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF). wikipedia.orgacsgcipr.org The reaction is generally carried out in a polar, aprotic solvent at high temperatures and is most effective for substrates bearing electron-withdrawing groups, such as nitro groups, ortho or para to the departing halogen. wikipedia.orgchemtube3d.com
Table 1: Comparison of Classical Aromatic Fluorination Methods
| Feature | Balz-Schiemann Reaction | Halogen Exchange (Halex) Process |
| Starting Material | Primary Aromatic Amine | Activated Aryl Halide (Cl, Br) |
| Fluoride Source | Tetrafluoroborate (BF₄⁻) or similar | Alkali Metal Fluoride (e.g., KF) |
| Key Intermediate | Diazonium Salt | Meisenheimer Complex |
| Driving Force | Decomposition (thermal or photochemical) | Nucleophilic Aromatic Substitution |
| Substrate Scope | Broad range of aromatic amines | Electron-deficient aryl halides |
Advanced Approaches to Constructing Fluorinated Benzoate Esters
While classical methods are still in use, modern synthetic chemistry has seen the emergence of more direct and selective fluorination strategies. These advanced approaches offer greater control over the position of fluorine introduction, a critical aspect in the synthesis of complex molecules like this compound.
Directed Aromatic Fluorination Strategies
Directed C-H fluorination has become a powerful tool for the regioselective introduction of fluorine atoms, minimizing the need for pre-functionalized starting materials. nih.govmpg.de
The direct conversion of a C-H bond to a C-F bond is an ideal synthetic transformation. Significant progress has been made in developing catalytic systems that can achieve this with high regioselectivity. nih.govacs.org These methods often employ a directing group on the substrate to position a metal catalyst in close proximity to the targeted C-H bond. While direct examples for this compound are not prominent in the literature, the principles of directed C-H functionalization are applicable to benzoate ester systems. For instance, palladium-catalyzed C-H fluorination has been demonstrated for a variety of aromatic compounds. nih.govacs.org
Nucleophilic fluorination of aromatic rings is generally challenging due to the electron-rich nature of the arene. However, for activated systems or through the use of hypervalent iodine reagents, nucleophilic fluorination can be achieved. umn.edu For example, the synthesis of 2-fluorobenzoic acids has been reported via the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts. umn.edu Photocatalysis has also enabled the nucleophilic fluorination of redox-active esters under mild, redox-neutral conditions. nih.gov
Electrophilic fluorination , on the other hand, involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org A variety of electrophilic fluorinating reagents have been developed, with N-F reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being among the most common due to their stability and ease of handling. wikipedia.org The regioselectivity of electrophilic fluorination is governed by the electronic properties of the substituents on the aromatic ring. Palladium catalysis has been shown to enable the direct, undirected electrophilic C-H fluorination of arenes that would not typically react with milder fluorinating reagents. nih.govresearchgate.net
Radical fluorination offers a complementary approach to ionic fluorination methods. wikipedia.org These reactions involve the generation of a carbon-centered radical that then reacts with a fluorine atom source. wikipedia.orgunacademy.com Historically, the use of highly reactive sources like molecular fluorine (F₂) limited the application of radical fluorination. wikipedia.orgunacademy.com However, modern methods have developed more user-friendly radical fluorinating agents and reaction conditions. rsc.org
Radical fluorination can be initiated thermally or photochemically. unacademy.comrsc.org For example, decarboxylative fluorination, a Hunsdiecker-type reaction, can generate an aryl radical from a carboxylic acid precursor, which is then trapped by a fluorine source like xenon difluoride (XeF₂). wikipedia.org Photoredox catalysis has also emerged as a powerful tool for generating aryl radicals under mild conditions for subsequent fluorination. These methods offer alternative pathways for the synthesis of fluorinated arenes and can sometimes provide different regioselectivity compared to ionic processes.
Table 2: Overview of Advanced Fluorination Strategies
| Strategy | Description | Key Features |
| Regioselective C-H Fluorination | Direct conversion of a C-H bond to a C-F bond, often guided by a directing group. | High atom economy; avoids pre-functionalization. |
| Nucleophilic Fluorination | Substitution of a leaving group by a nucleophilic fluoride source (e.g., F⁻). | Effective for electron-deficient arenes or with specific activating groups. |
| Electrophilic Fluorination | Reaction of an electron-rich arene with an electrophilic fluorine source (e.g., F⁺ equivalent). | Governed by directing effects of existing substituents; broad range of N-F reagents available. |
| Radical Fluorination | Reaction of a carbon-centered radical with a fluorine atom source. | Can be initiated thermally or photochemically; offers alternative regioselectivity. |
Transition-Metal-Catalyzed Fluorination Techniques
Transition metal catalysis provides a powerful platform for the formation of carbon-fluorine (C–F) bonds, a traditionally challenging transformation due to the high bond dissociation energy. nih.gov
Palladium catalysis has emerged as a significant method for introducing fluorine atoms into organic molecules through C-H activation, offering an atom- and step-economical pathway. researchgate.net This approach often involves the oxidation of palladium(II) species to higher oxidation states, such as Pd(IV), to facilitate the C–F bond-forming reductive elimination step. researchgate.net Palladium-catalyzed cross-coupling reactions can also be employed, for instance, in the reaction of electron-deficient aryl fluorides with N-tosylhydrazones, which proceeds via C–F bond activation and subsequent migratory insertion of a palladium carbene. rsc.org
Selective activation of C–F bonds in polyfluorinated aromatics is another key strategy. For example, palladium-catalyzed Suzuki-Miyaura coupling of polyfluorophenyl oxazolines can proceed through selective activation of the ortho C–F bond. nih.gov The choice of ligand is crucial, with dppf (1,1'-Bis(diphenylphosphino)ferrocene) showing enhanced reaction rates in certain cases. nih.gov These methods tolerate a wide variety of functional groups, demonstrating their utility in complex molecule synthesis. nih.gov
Table 1: Examples of Palladium-Catalyzed Fluorination and C-F Activation
| Reaction Type | Catalyst/Ligand | Key Feature | Citation |
|---|---|---|---|
| C-H Fluorination | Pd(II) | Requires oxidant to access Pd(IV) state for C-F reductive elimination. | researchgate.net |
| Cross-Coupling | Pd(0)/dppf | Selective ortho C-F activation of polyfluoroaryl oxazolines. | nih.gov |
Copper-catalyzed reactions represent a more economical and sustainable alternative to palladium for the construction of aryl C–F bonds. rsc.org These methods are promising for the scalable production of aryl fluorides while avoiding hazardous waste associated with other metals. rsc.org Copper catalysis can be applied to a variety of fluorination reactions, including the site-selective transformation of benzylic C-H bonds. acs.orgnih.gov This sequence can involve an initial copper-catalyzed C-H fluorination, followed by the substitution of the resulting fluoride with various nucleophiles. acs.orgnih.gov
In the context of difluoroalkylation, copper catalysts can initiate the generation of radicals from difluoroalkyl halides through a single-electron transfer mechanism. mdpi.com DFT studies on copper-catalyzed fluorination of α-diazoesters suggest a mechanism where the fluoride nucleophile initially attacks the copper center of a transient copper-carbene intermediate, followed by migration to the carbon atom. nih.gov This highlights the intricate mechanistic pathways involved in copper-catalyzed C-F bond formation.
Table 2: Overview of Copper-Catalyzed Fluorination Strategies
| Reaction Type | Catalyst System | Mechanistic Insight | Citation |
|---|---|---|---|
| Aryl Fluoride Synthesis | Copper reagents | Economical alternative to palladium for aryl C-F bond formation. | rsc.org |
| Benzylic C-H Fluorination | Cu catalyst / NFSI | Sequential C-H fluorination and nucleophilic substitution. | acs.orgnih.gov |
Hydrodefluorination (HDF) as a Synthetic Tool
Hydrodefluorination (HDF) is a valuable strategy for the synthesis of partially fluorinated compounds by selectively replacing C–F bonds with C–H bonds in highly fluorinated precursors. mdpi.comresearchgate.net
Photocatalytic hydrodefluorination (photo-HDF) has been developed as a "molecular sculpting" approach to access diverse fluorination patterns from commercially available, highly fluorinated benzoic acids. nih.govacs.org This method utilizes visible light and a photocatalyst to drive the reductive fragmentation of strong C–F bonds under mild reaction conditions. nih.gov The process avoids the formation of problematic metal-fluoride bonds by proceeding through an outer-sphere electron transfer mechanism. nih.gov This technique is particularly powerful as it allows for the synthesis of numerous benzoate derivatives with different fluorination patterns from just a few starting materials. nih.govacs.org It has been successfully applied to synthesize key intermediates for pharmaceutically important molecules. nih.govacs.org
This photoredox protocol can also be applied to the selective replacement of a single fluorine atom with hydrogen in electron-deficient trifluoromethylarenes, including complex drug molecules. nih.gov Mechanistic studies suggest a cycle where the excited photocatalyst is reductively quenched by a hydrogen atom donor and then returned to its original state by the trifluoromethylarene substrate. nih.govacs.org
Achieving high regioselectivity is critical for the utility of HDF in synthesis. In photocatalytic HDF of fluorinated aryl benzoates, the reaction conditions and substrate electronics can be tuned to control which C–F bond is cleaved. nih.gov For instance, the presence of a heavier halogen atom on the aromatic ring can direct the HDF, overriding other electronic or directing group effects. nih.gov
In other catalytic systems, such as transfer hydrogenative defluorination using an azairidacycle catalyst, the C–F bond cleavage is often favored at the position para to an electron-withdrawing substituent. mdpi.com This observation is consistent with a nucleophilic aromatic substitution (SNAr) mechanism, where a powerful hydridoiridium species is the active nucleophile. mdpi.com The ability to precisely control the regioselectivity of HDF allows for the rational synthesis of specific, partially fluorinated benzoate isomers from common polyfluorinated feedstocks. nih.govmdpi.com
Table 3: Regioselectivity in Hydrodefluorination (HDF) Reactions
| HDF Method | Catalyst/Conditions | Basis of Regiocontrol | Citation |
|---|---|---|---|
| Photocatalytic HDF | Visible light, photocatalyst | Directing groups, halogen control, electronic effects. | nih.gov |
Difluorocarbene-Mediated Synthesis of Fluorinated Motifs
Difluorocarbene (:CF₂) is a versatile and reactive intermediate for incorporating difluoromethylene (-CF₂) and difluoromethyl (-CF₂H) groups into organic molecules. cas.cnacs.org As a moderately electrophilic species, it reacts readily with electron-rich substrates. cas.cn Significant progress has been made in developing new, environmentally friendly difluorocarbene reagents and expanding the scope of classical reagents. cas.cn
Difluorocarbene can be generated from various precursors, such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), under relatively mild conditions. rsc.orgresearchgate.net Its synthetic applications are broad, including the difluoromethylation of heteroatoms (O, S, N), the gem-difluorocyclopropanation of alkenes, and the synthesis of trifluoromethylated compounds. cas.cnresearchgate.net Recent methodologies have described the diversity-oriented synthesis of difluoroalkyl-substituted heteroarenes using difluorocarbene in a three-component reaction, showcasing its utility in assembling complex fluorinated structures. acs.org
An in-depth analysis of the synthetic routes leading to this compound and related difluorobenzoates reveals a landscape of sophisticated chemical transformations. These methodologies are critical in the fields of medicinal chemistry and materials science, where the introduction of fluorine atoms can significantly alter the properties of organic molecules. This article explores the generation and reactivity of key intermediates, esterification strategies, and the assembly of complex fluorinated structures, with a particular focus on radiolabeling techniques.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
ethyl 2,3-difluoro-5-methylbenzoate |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3H2,1-2H3 |
InChI Key |
ALDMYMIBKBJISA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)F)F |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of Ethyl 2,3 Difluoro 5 Methylbenzoate
Electrophilic Aromatic Substitution Studies on Difluorinated Benzoates
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. chemistry.coachmasterorganicchemistry.com In difluorinated benzoates like ethyl 2,3-difluoro-5-methylbenzoate, the directing effects of the substituents play a crucial role in determining the regioselectivity of the reaction. The fluorine atoms are deactivating and ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The ester group, being electron-withdrawing, is a deactivating and meta-directing group.
The outcome of EAS reactions on this substrate will depend on the reaction conditions and the nature of the electrophile. Generally, the position of electrophilic attack is a result of the combined electronic and steric effects of all substituents. For instance, in nitration or halogenation reactions, the incoming electrophile will preferentially substitute at the position most activated and sterically accessible. The fluorine atoms and the methyl group direct incoming electrophiles to the C4 and C6 positions. However, the ester group directs to the C4 position. The interplay of these directing effects often leads to a mixture of products, and achieving high regioselectivity can be challenging.
| Substituent | Electronic Effect | Directing Effect |
| -F (at C2 and C3) | Deactivating | Ortho, Para |
| -CH3 (at C5) | Activating | Ortho, Para |
| -COOEt (at C1) | Deactivating | Meta |
Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorine Atoms
The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring activates it towards nucleophilic aromatic substitution (SNAr). nih.gov This reaction involves the displacement of a leaving group, in this case, a fluoride (B91410) ion, by a nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. nih.gov
In this compound, the fluorine at the C2 position is particularly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the adjacent ester group. A variety of nucleophiles, such as alkoxides, amines, and thiols, can be employed to displace the fluorine atom, leading to the formation of a wide range of substituted benzoate (B1203000) derivatives. The reaction conditions, including the choice of solvent and base, are critical for achieving high yields and selectivity.
Directed Ortho-Metalation (DoM) Strategies with Fluorinated Aromatic Esters
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic compounds. wikipedia.orgtib.eu This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.
In the context of fluorinated aromatic esters, the ester group can act as a DMG. However, the fluorine atoms themselves are also known to be effective ortho-directing groups. researchgate.net The strong electron-withdrawing nature of fluorine enhances the acidity of the ortho-protons, facilitating their removal by a strong base. For this compound, metalation can potentially occur at the C4 or C6 position, directed by the fluorine and methyl groups, or at the C6 position directed by the ester group. Competition experiments and careful optimization of reaction conditions are often necessary to achieve the desired regioselectivity. The choice of the organolithium reagent and the presence of additives can significantly influence the outcome of the reaction.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly valuable for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling with Fluorinated Aryl Halides
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.orgnih.gov This reaction is widely used for the formation of biaryl compounds. nih.gov In the case of this compound, if a halogen atom (e.g., bromine or iodine) were present on the ring, it could readily participate in Suzuki-Miyaura coupling reactions.
The electronic nature of the fluorinated aryl halide can influence the reaction rate, with electron-withdrawing groups generally accelerating the oxidative addition step. The choice of the palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. nih.gov
| Reaction Component | Example |
| Aryl Halide | Ethyl 4-bromo-2,3-difluoro-5-methylbenzoate |
| Organoboron Reagent | Phenylboronic acid |
| Catalyst | Pd(PPh3)4 |
| Base | Na2CO3 |
Negishi Coupling in the Synthesis of Fluorinated Benzoic Acid Derivatives
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that involves the reaction of an organozinc reagent with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and its ability to form C-C bonds involving sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org
Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound could be a suitable substrate for Negishi coupling. The organozinc reagent can be prepared from a variety of precursors, offering a wide range of possibilities for introducing new substituents onto the aromatic ring. Nickel catalysts are sometimes employed and can offer different reactivity and selectivity compared to palladium catalysts. researchgate.net
Functional Group Interconversions on the Ester Moiety
The ester group in this compound can be transformed into a variety of other functional groups, further expanding its synthetic utility. vanderbilt.edu
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting 2,3-difluoro-5-methylbenzoic acid is a valuable intermediate for the synthesis of other derivatives.
Reduction: The ester can be reduced to the corresponding primary alcohol, (2,3-difluoro-5-methylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Amidation: Reaction with amines can convert the ester into the corresponding amide. This can be achieved directly or by first converting the ester to the more reactive acyl chloride.
Grignard Reaction: The ester can react with Grignard reagents to yield tertiary alcohols.
These transformations allow for the introduction of a wide array of functionalities, making this compound a versatile building block in organic synthesis.
Hydrolysis to Corresponding Benzoic Acids
The hydrolysis of this compound to 2,3-difluoro-5-methylbenzoic acid is a fundamental transformation. This reaction can be carried out under acidic or basic conditions.
Base-Promoted Hydrolysis:
Base-promoted hydrolysis, or saponification, is a common method for cleaving esters. libretexts.org The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The process begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the carboxylate salt and ethanol (B145695). quora.com Acidification of the reaction mixture then yields the final benzoic acid product. quora.comsserc.org.uk
A typical laboratory procedure involves refluxing the ethyl benzoate derivative with aqueous sodium hydroxide. sserc.org.uk After the reaction is complete, the mixture is cooled and acidified with a strong acid like hydrochloric acid to precipitate the less soluble benzoic acid, which can then be purified by recrystallization. sserc.org.uk
Acid-Catalyzed Hydrolysis:
Alternatively, acid-catalyzed hydrolysis can be employed. This reaction is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org
| Reaction | Reagents and Conditions | Product |
| Base-Promoted Hydrolysis | 1. NaOH (aq), Reflux2. HCl (aq) | 2,3-Difluoro-5-methylbenzoic acid |
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.), Reflux | 2,3-Difluoro-5-methylbenzoic acid |
Amidation to Fluorinated Benzamides
The conversion of this compound to fluorinated benzamides can be achieved through aminolysis. This reaction involves the displacement of the ethoxy group of the ester by an amine. libretexts.org While the direct reaction of esters with amines is possible, it often requires high temperatures and may result in low yields. masterorganicchemistry.com
More efficient methods involve the use of catalysts or activating agents. For instance, heterogeneous catalysts like niobium(V) oxide have been shown to effectively catalyze the direct amidation of esters with a variety of amines under solvent-free conditions. wikipedia.org Another approach is the use of coupling agents that activate the carboxylic acid (derived from in-situ hydrolysis) or the ester itself to facilitate the reaction with the amine.
The general reaction involves heating the ethyl ester with a primary or secondary amine. The use of an excess of the amine or the addition of a non-nucleophilic base may be necessary to drive the reaction to completion, especially if the amine is volatile. mnstate.edu
| Amine | Reaction Conditions | Product |
| Ammonia | High Temperature, Pressure | 2,3-Difluoro-5-methylbenzamide |
| Primary Amine (R-NH₂) | Catalyst (e.g., Nb₂O₅), Heat | N-Alkyl-2,3-difluoro-5-methylbenzamide |
| Secondary Amine (R₂NH) | Catalyst (e.g., Nb₂O₅), Heat | N,N-Dialkyl-2,3-difluoro-5-methylbenzamide |
Reduction to Fluorinated Benzaldehydes or Benzylic Alcohols
The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Benzylic Alcohol:
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to the corresponding alcohol. libretexts.orgmasterorganicchemistry.com Therefore, the reduction of this compound with LiAlH₄ would yield (2,3-difluoro-5-methylphenyl)methanol.
Reduction to Benzaldehyde:
The partial reduction of an ester to an aldehyde requires a less reactive and more sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this transformation. masterorganicchemistry.com The reaction is typically performed at low temperatures (-78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.com The mechanism involves the coordination of the aluminum center to the carbonyl oxygen, followed by the transfer of a single hydride to the carbonyl carbon. The resulting tetrahedral intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to release the aldehyde, in this case, 2,3-difluoro-5-methylbenzaldehyde. youtube.com
| Reducing Agent | Reaction Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, 0 °C to RT | (2,3-Difluoro-5-methylphenyl)methanol |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Hexane, -78 °C | 2,3-Difluoro-5-methylbenzaldehyde |
Rearrangement Reactions Involving Fluorinated Systems
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the jst.go.jpjst.go.jp-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgorganic-chemistry.org To utilize this reaction with this compound, the starting material would first need to be converted to a suitable precursor. This would involve hydrolysis to the corresponding benzoic acid, followed by a transformation to the phenol (B47542) (2,3-difluoro-5-methylphenol), and then etherification with an allyl halide to form the allyl aryl ether.
The subsequent heating of the resulting allyl 2,3-difluoro-5-methylphenyl ether would initiate the Claisen rearrangement. libretexts.orglibretexts.org The allyl group would migrate from the oxygen atom to an ortho position on the aromatic ring, forming an ortho-allylphenol. If both ortho positions are blocked, a para-rearrangement can occur. organic-chemistry.org While the standard Claisen rearrangement yields phenolic products, variations of this reaction can be used to generate other functional groups. However, the direct formation of a β,β-difluorocarboxylic acid derivative from this rearrangement is not a standard outcome.
Cyclization Reactions with Gem-Difluoroolefin Derivatives
Gem-difluoroolefins are valuable synthetic intermediates due to the unique electronic properties conferred by the fluorine atoms. nih.govacs.org These compounds can participate in various cyclization reactions. To engage in such chemistry, this compound would first need to be converted into a derivative containing a gem-difluoroolefin moiety.
One potential pathway could involve the reduction of the ester to the corresponding alcohol, followed by oxidation to the aldehyde. A subsequent Wittig-type reaction with a fluorinated ylide could then install the gem-difluoroolefin group.
Once a suitable gem-difluoroolefin derivative of the 2,3-difluoro-5-methylbenzoyl system is synthesized, it can undergo various cyclization reactions. For example, intramolecular halocyclization reactions have been shown to proceed in a 6-endo fashion to generate six-membered rings like 6,6-difluorotetrahydro-2-pyrones. jst.go.jp Radical-mediated cyclizations are also a prominent method for forming cyclic structures from gem-difluoroalkenes. nih.gov These types of reactions open pathways to complex fluorinated heterocyclic systems.
Advanced Spectroscopic and Analytical Characterization in Research of Ethyl 2,3 Difluoro 5 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For Ethyl 2,3-difluoro-5-methylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and the electronic environment of the nuclei.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Regiochemical Analysis
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl groups. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The two aromatic protons would appear as multiplets, with their chemical shifts and coupling constants providing crucial information about their positions relative to the fluorine atoms and other substituents. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a classic ethyl ester pattern. The methyl group on the ring would appear as a singlet, though small long-range couplings to fluorine or aromatic protons might be observable with high-resolution instruments.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at the downfield end of the spectrum (typically 160-170 ppm). The aromatic carbons would show a range of chemical shifts, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants, which are diagnostic for identifying their positions. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the fluoro, methyl, and ethyl ester substituents. The carbons of the ethyl group and the ring's methyl group would appear in the upfield region of the spectrum.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a critical technique. It is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts of these signals are highly sensitive to their electronic environment. Furthermore, the spectrum would exhibit a significant fluorine-fluorine (F-F) coupling constant, confirming their ortho relationship. Couplings to nearby protons (H-F) would also be observed, further solidifying the regiochemical assignment.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |
| ¹H | ~7.3-7.6 | m | J(H,H), J(H,F) | Aromatic CH |
| ¹H | ~4.4 | q | J(H,H) ≈ 7.1 | -OCH₂CH₃ |
| ¹H | ~2.4 | s | Ar-CH₃ | |
| ¹H | ~1.4 | t | J(H,H) ≈ 7.1 | -OCH₂CH₃ |
| ¹³C | ~164 | t | J(C,F) | C=O |
| ¹³C | ~150-155 | dd | ¹J(C,F), ²J(C,F) | C-F |
| ¹³C | ~145-150 | dd | ¹J(C,F), ²J(C,F) | C-F |
| ¹³C | ~115-140 | m | J(C,F), J(C,H) | Aromatic C |
| ¹³C | ~62 | s | -OCH₂CH₃ | |
| ¹³C | ~21 | s | Ar-CH₃ | |
| ¹³C | ~14 | s | -OCH₂CH₃ | |
| ¹⁹F | Dependent on standard | d | J(F,F) | F at C2/C3 |
| ¹⁹F | Dependent on standard | d | J(F,F) | F at C3/C2 |
Note: The predicted values are estimates based on known data for similar fluorinated benzoate (B1203000) structures. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would primarily show a cross-peak between the methylene and methyl protons of the ethyl group. It would also help to trace the connectivity between the aromatic protons, although the patterns can be complex due to H-F couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal, the methylene protons to the O-CH₂ carbon, and the methyl protons (both on the ethyl group and the ring) to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for assigning quaternary carbons (those without attached protons), such as the carbonyl carbon and the aromatic carbons bonded to the substituents. For instance, correlations would be expected from the methylene protons of the ethyl group to the carbonyl carbon, and from the aromatic protons to various other carbons in the ring, helping to piece together the entire molecular structure.
Dynamic NMR Studies for Conformational Analysis
The ethyl ester group is not sterically locked and can rotate around the C(aryl)-C(O) and O-CH₂ bonds. Dynamic NMR studies, which involve recording spectra at different temperatures, can provide insights into the rotational barriers and the preferred conformations of the molecule in solution. At low temperatures, the rotation might slow down sufficiently on the NMR timescale to observe distinct signals for different conformers, whereas at higher temperatures, these signals would coalesce into a time-averaged signal. Such studies can reveal information about the steric and electronic interactions that govern the molecule's three-dimensional shape.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. In the FT-IR spectrum of this compound, several characteristic absorption bands would be expected. The most prominent would be the strong C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would be found in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹. The C-F stretching vibrations are expected in the 1100-1400 cm⁻¹ region, often coupling with other vibrations, which can make a definitive assignment challenging without computational support.
Raman Spectroscopy for Molecular Vibrations
Interactive Data Table: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | FT-IR/Raman | 3050-3150 | Weak-Medium |
| C-H Stretch (Aliphatic) | FT-IR/Raman | 2850-3000 | Medium-Strong |
| C=O Stretch (Ester) | FT-IR | 1720-1740 | Strong |
| C=C Stretch (Aromatic) | FT-IR/Raman | 1400-1600 | Medium-Strong |
| C-F Stretch | FT-IR | 1100-1400 | Strong |
| C-O Stretch (Ester) | FT-IR | 1100-1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. For this compound, the chromophore is the substituted benzene (B151609) ring. The ethyl ester group and the fluorine and methyl substituents influence the energy of the π → π* and n → π* transitions.
The UV spectrum of this compound is expected to be dominated by the electronic transitions of the substituted aromatic ring. The benzene molecule exhibits three main absorption bands: the E1 and E2 bands at higher energies (around 184 nm and 204 nm, respectively) and the B-band (around 254 nm), which is symmetry-forbidden and thus has a low intensity.
Substitution on the benzene ring alters the symmetry and energies of these transitions. The fluorine atoms, methyl group, and the ethyl carboxylate group on the benzene ring in this compound remove the high symmetry of benzene, causing the otherwise forbidden transitions to become more allowed and shifting the absorption maxima (λ_max).
π → π Transitions:* These are expected to be the most prominent absorptions. The substitution pattern (2,3-difluoro-5-methyl) will cause a bathochromic (red) shift of the primary and secondary benzene bands. up.ac.za Electron-impact spectra of various fluorine-substituted benzene derivatives show absorption maxima corresponding to singlet→triplet, π→π*, transitions at approximately 3.9 eV. aip.org Additionally, three singlet→singlet transitions, analogous to those in benzene, are observed in fluorinated benzenes. aip.org The presence of fluorine substituents has been shown to provide only minimal effects on the electronic spectral features of some polycyclic aromatic hydrocarbons in solution, though slight red shifts of 5-6 nm are characteristic. nih.gov
n → π Transitions:* The carbonyl group of the ethyl ester introduces the possibility of a weak n → π* transition. This transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. These transitions are typically of low intensity and may be submerged by the stronger π → π* bands.
The photophysical properties, such as fluorescence, are also dictated by these electronic transitions. Fluorobenzene, for example, when excited, displays a fluorescence spectrum in the 2640–3000 Å region. optica.orgoptica.org The introduction of multiple fluorine atoms can influence the fluorescence quantum yield and phosphorescence characteristics. nih.gov
The optical properties of this compound would be expected to show solvent dependency. In solution, the polarity of the solvent can influence the energy levels of the electronic states, leading to solvatochromic shifts. For instance, polar solvents might stabilize the excited state differently than non-polar solvents, causing a shift in the absorption maximum. Studies on dihydroxybenzene derivatives have shown that the position, intensity, and shape of absorption bands change with the nature of the solvent. nih.gov
In the solid state, the optical properties would be influenced by the intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding. These interactions can lead to different absorption and emission characteristics compared to the molecule in solution. For example, studies on fluorinated phenacenes have shown that while the absorption bands in the solid state are in a similar wavelength region to the solution spectra, their fluorescence bands are markedly red-shifted and broadened due to different crystalline packing motifs. nih.gov Without experimental data for the solid-state of this compound, these effects remain theoretical.
Table 1: Predicted UV-Vis Spectral Properties of this compound
| Property | Predicted Characteristic | Influencing Factors |
| Primary Absorption Bands | Shifted π → π* transitions (modified benzene B and E bands) | Substitution pattern (2,3-difluoro, 5-methyl, ethyl ester) |
| Secondary Absorption Band | Weak n → π* transition | Carbonyl group of the ester |
| Solvatochromism | Expected shift in λ_max with solvent polarity | Differential stabilization of ground and excited states |
| Solid-State Spectrum | Potentially red-shifted and broadened bands compared to solution | Intermolecular interactions (e.g., π-π stacking) |
X-ray Crystallography for Solid-State Structure Determination
As of the current literature survey, no publically available single-crystal X-ray diffraction data for this compound exists. Therefore, its precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions, has not been experimentally determined.
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable crystal of this compound were to be grown, this technique could provide invaluable information. For analogous molecules, such as other substituted benzoates, X-ray diffraction has revealed detailed structural information, including planarity of the benzene ring, conformation of the ester group, and the nature of intermolecular forces like hydrogen bonds and halogen-π interactions. youtube.com For instance, in the crystal structure of a complex substituted ethyl methyl-carboxylate, the ethoxyl group was observed to adopt a specific conformation. rsc.org
Table 2: Hypothetical X-ray Crystallography Data Points for this compound
| Parameter | Information to be Determined |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |
| Bond Lengths | e.g., C-C, C-F, C=O, C-O |
| Bond Angles | e.g., F-C-C, C-C=O |
| Torsion Angles | Conformation of the ethyl ester group relative to the ring |
| Intermolecular Interactions | e.g., C-H···F, C-H···O, π-π stacking |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. The structure of a related compound, ethyl 2,4,5-trifluoro-3-methylbenzoate, has been confirmed through HRMS, with the spectral data aligning with theoretical predictions.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Monoisotopic Mass | 200.0649 u |
| Molecular Ion [M]⁺ | m/z 200.0649 |
| Protonated Molecule [M+H]⁺ | m/z 201.0727 |
| Sodiated Molecule [M+Na]⁺ | m/z 223.0547 |
In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound would undergo fragmentation, producing a characteristic pattern of fragment ions. The analysis of these fragments provides structural confirmation. The fragmentation of ethyl benzoates is well-documented. pharmacy180.com A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃, 45 u) or ethylene (B1197577) (C₂H₄, 28 u) via a McLafferty rearrangement. pharmacy180.com The presence of the aromatic ring leads to stable fragment ions.
The predicted fragmentation pattern for this compound would involve:
Loss of the ethoxy group: The cleavage of the C-O bond to lose an ethoxy radical (•OC₂H₅), resulting in a stable acylium ion.
Loss of ethylene: A McLafferty rearrangement can lead to the loss of a neutral ethylene molecule, forming a radical cation of the corresponding carboxylic acid.
Loss of the ethyl group: Cleavage of the O-C₂H₅ bond to lose an ethyl radical (•C₂H₅).
Decarbonylation: The acylium ion formed can further lose a molecule of carbon monoxide (CO).
Ring fragmentation: At higher energies, the aromatic ring itself can fragment.
The fluorine atoms are generally retained on the aromatic ring fragments, influencing their mass-to-charge ratio.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 200 | [C₁₀H₁₀F₂O₂]⁺• | (Molecular Ion) |
| 172 | [C₈H₅F₂O]⁺ | •C₂H₅O |
| 155 | [C₈H₅F₂O₂]⁺ | •CH₃ |
| 144 | [C₇H₅F₂]⁺ | CO from m/z 172 |
| 129 | [C₆H₄F₂]⁺• | COOH from ring |
| 45 | [C₂H₅O]⁺ |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a fundamental analytical technique for the separation, identification, and purification of the components of a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools employed by researchers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is extensively used to determine the purity of synthesized batches and to isolate the compound from starting materials, by-products, and other impurities.
The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For aromatic esters such as this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
A typical HPLC method for the analysis of this compound would involve dissolving the sample in a suitable organic solvent, such as acetonitrile (B52724) or methanol (B129727), followed by injection into the HPLC system. The mobile phase often consists of a gradient mixture of acetonitrile or methanol and water, which allows for the efficient elution of compounds with varying polarities. The addition of a small amount of an acid, like formic acid, to the mobile phase can improve peak shape and resolution. nih.govupb.ro Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
This table presents a hypothetical but scientifically plausible set of HPLC conditions based on methods for similar aromatic compounds.
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. jove.com When coupled with a Flame Ionization Detector (FID), it becomes an excellent method for the quantitative analysis of organic molecules like this compound, particularly for assessing its purity and identifying any volatile by-products from its synthesis.
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), interacts with the stationary phase coated on the inside of the column. The FID is a destructive detector that pyrolyzes the organic compounds as they elute from the column, producing ions that generate a current proportional to the mass of carbon atoms. chromatographyonline.com This makes GC-FID a highly sensitive method for quantifying hydrocarbon-containing compounds. youtube.com
For the analysis of this compound, a high-temperature capillary column with a non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane, would be suitable. jove.com The oven temperature is typically programmed to ramp up during the analysis to ensure the efficient separation of compounds with different boiling points. nih.gov Helium or hydrogen are commonly used as carrier gases. chromatographyonline.com
Table 2: Representative GC-FID Conditions for this compound Analysis
| Parameter | Value |
| Column | Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
This table provides a representative set of GC-FID parameters that would be appropriate for the analysis of this compound, based on general principles for volatile aromatic esters.
Computational and Theoretical Studies on Ethyl 2,3 Difluoro 5 Methylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for predicting molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is instrumental in optimizing molecular geometries to their lowest energy state and calculating various electronic parameters. For substituted benzoates, DFT calculations, often using functionals like B3LYP, provide insights into bond lengths, bond angles, and dihedral angles. However, no specific DFT studies have been published for Ethyl 2,3-difluoro-5-methylbenzoate. Research on analogous compounds, such as other fluorinated benzoic acids and their esters, demonstrates the utility of DFT in elucidating the effects of substituent groups on the aromatic ring and the ester functionality.
Hartree-Fock (HF) Methods for Molecular Geometry
The Hartree-Fock (HF) method is another foundational ab initio approach for approximating the wavefunction and energy of a quantum many-body system. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, it remains a valuable tool, particularly as a starting point for more complex calculations. A literature search reveals no specific studies that have employed Hartree-Fock methods to determine the molecular geometry of this compound.
Molecular Orbital Analysis
The analysis of molecular orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's reactivity and electronic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The specific HOMO and LUMO energies for this compound have not been reported in any publicly accessible research. Computational studies on other aromatic esters have shown that the distribution and energies of these orbitals are significantly influenced by the nature and position of substituents on the benzene (B151609) ring.
Energy Gap and Chemical Reactivity
The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. Without specific calculations for this compound, it is not possible to provide its HOMO-LUMO energy gap or to make definitive predictions about its reactivity based on this parameter.
Conformational Analysis and Intermolecular Interactions
The three-dimensional arrangement of atoms in a molecule (conformation) and the forces that govern its interactions with other molecules are vital for understanding its physical properties and biological activity. Conformational analysis of ester-containing compounds often focuses on the rotational barriers around key single bonds. For this compound, this would include the rotation of the ethyl group and the ester group relative to the benzene ring. However, no dedicated conformational analysis or studies on the intermolecular interactions of this compound have been found in the scientific literature.
Dihedral Angle Analysis and Preferred Conformations
Computational studies on molecules structurally similar to this compound, such as methyl 2-fluorobenzoate (B1215865) and other derivatives, indicate that the preferred conformations are determined by the interplay of steric and electronic effects. For instance, in 2-substituted benzoates, the orientation of the ester group relative to the benzene ring is a key conformational feature. The planarity of the molecule is often influenced by the substituents. In 2-fluoro substituted benzoates, planar conformations are common, with the potential for both cis and trans arrangements of the carbonyl group relative to the fluorine atom. The trans conformer, where the carbonyl group and the ortho-substituent are on opposite sides, is often found to be more stable. However, for some related compounds, non-planar or orthogonal conformations have been identified as predominant. rsc.org The specific dihedral angles defining the lowest energy conformation of this compound would require a dedicated computational study.
| Dihedral Angle | Description | Typical Calculated Values for Related Benzoates |
| C(ring)-C(ring)-C(carbonyl)-O | Defines the orientation of the carbonyl group relative to the benzene ring. | Values near 0° or 180° indicate planarity. |
| C(ring)-C(carbonyl)-O-C(ethyl) | Describes the orientation of the ethyl group. | Can vary, influencing the overall shape of the molecule. |
Hydrogen Bonding and π-π Stacking Interactions
In the solid state, molecules like this compound are expected to exhibit various non-covalent interactions that dictate their crystal packing. While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the ester group and the fluorine atoms can act as hydrogen bond acceptors for weak C-H···O and C-H···F interactions with neighboring molecules. nih.gov
Spectroscopic Property Prediction and Validation
Calculation of Vibrational Frequencies and Simulation of IR/Raman Spectra
Theoretical vibrational spectra for benzoate (B1203000) esters are commonly calculated using quantum chemical methods such as Density Functional Theory (DFT), often with basis sets like 6-31G(d,p) or larger. scholarsresearchlibrary.com These calculations, after appropriate scaling, can show good agreement with experimental Fourier Transform Infrared (FTIR) and Raman spectra. nih.gov For related molecules like methyl benzoate, detailed assignments of vibrational modes have been performed. nih.gov Key vibrational modes for this compound would include the C=O stretching of the ester group, C-F stretching, C-H stretching of the methyl and ethyl groups, and various aromatic ring vibrations. researchgate.net
Below is a table of expected vibrational frequency ranges for key functional groups based on studies of similar molecules.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (Ester) | Stretching | 1735-1715 |
| C-O (Ester) | Stretching | 1300-1000 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-F | Stretching | 1250-1020 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
Prediction of UV-Vis Absorption Spectra and Comparison with Experimental Data
The prediction of UV-Vis absorption spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com For simple esters like ethyl acetate (B1210297), electronic transitions such as n→π* and π→π* are observed. science-softcon.de For aromatic esters, these transitions are modified by the presence of the benzene ring. The absorption maxima (λmax) for benzoate esters generally fall in the UV region. ucalgary.ca Computational methods can predict these λmax values, and the results often show good correlation with experimental data, though the choice of functional and basis set is crucial for accuracy. mdpi.comresearchgate.net The solvent environment can also significantly affect the absorption spectrum and can be modeled computationally using methods like the Polarizable Continuum Model (PCM). mdpi.com
Reaction Mechanism Studies
Transition State Characterization and Reaction Pathway Elucidation
Computational chemistry provides powerful tools to investigate reaction mechanisms, including the synthesis of this compound. A likely synthesis route is the Fischer esterification of 2,3-difluoro-5-methylbenzoic acid with ethanol (B145695) under acidic catalysis. Theoretical studies can be employed to model this reaction pathway. This involves:
Locating Reactants, Intermediates, and Products: The geometries of all species along the reaction coordinate are optimized.
Finding Transition States: The transition state is the highest energy point on the reaction pathway connecting reactants (or intermediates) to products. Computational methods are used to locate and characterize the geometry of the transition state.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Vibrational Analysis: This is performed to confirm that reactants, intermediates, and products are true minima on the potential energy surface (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For related reactions, these computational approaches have been successfully used to elucidate the detailed steps of the mechanism.
Solvation Effects on Reaction Thermodynamics and Kinetics
The chemical behavior of a molecule is significantly influenced by its environment, particularly the solvent. Computational chemistry provides powerful tools to model and understand these solvation effects on both the thermodynamics and kinetics of chemical reactions involving this compound.
Thermodynamic Considerations:
The process of solvation, the interaction between solute and solvent molecules, can be quantified by the Gibbs free energy of solvation (ΔGsolv). This value represents the change in free energy when a molecule is transferred from the gas phase to a solvent. mdpi.com Theoretical models can predict ΔGsolv, which is crucial for understanding the solubility and partitioning behavior of a compound. For instance, studies on substituted benzoic acids have demonstrated that the position and nature of substituents significantly affect their solvation and partitioning mechanisms. nih.gov
Computational approaches to studying solvation can be broadly categorized into explicit and implicit solvent models.
Explicit solvent models involve including a number of individual solvent molecules around the solute in the calculation. This method can provide a detailed picture of specific interactions like hydrogen bonding.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally less expensive and are widely used to estimate the bulk effects of solvation. nih.gov
For this compound, the fluorine and methyl substituents, along with the ester group, will influence its interaction with different solvents. In polar solvents, the polar ester group would be stabilized, while the aromatic ring and methyl group would favor less polar environments. Theoretical calculations can quantify these competing effects.
Kinetic Considerations:
Solvation also plays a critical role in the kinetics of a reaction by affecting the stability of reactants, transition states, and products. The rate of a reaction can be significantly altered by changing the solvent. For example, in nucleophilic substitution reactions, a polar solvent might stabilize the transition state more than the reactants, thereby accelerating the reaction. Theoretical studies on reactions in solvent mixtures, such as ethyl acetate with chloroform (B151607) or methanol (B129727), have shown how solvent-solvent and solute-solvent interactions can be modeled to understand their impact on reaction rates.
Theoretical investigations into reactions involving this compound, such as hydrolysis of the ester group, would involve calculating the energy profile of the reaction pathway in different solvents. By comparing the activation energies in various media, one could predict how the reaction rate would change, providing valuable insights for synthetic applications. Recent studies have also highlighted how solvent choice can control regioselectivity in reactions of similar aromatic compounds.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges. wisc.edu This analysis provides a detailed picture of the electron distribution and bonding within a molecule like this compound.
Charge Distribution:
NBO analysis provides "natural" atomic charges, which are generally considered to be more reliable than those obtained from other methods like Mulliken population analysis. For this compound, NBO analysis would reveal the partial charges on each atom. The highly electronegative fluorine atoms are expected to have significant negative partial charges, leading to a polarization of the aromatic ring. The carbon atoms attached to the fluorine atoms will, in turn, have positive partial charges. The ester group will also exhibit significant charge separation, with the carbonyl oxygen being more negative and the carbonyl carbon and ester oxygen being more positive.
Hybridization and Bonding:
NBO analysis describes the bonding in terms of localized orbitals with specific hybridization. For the aromatic ring of this compound, NBO would describe the σ-framework in terms of sp2 hybridized carbon atoms. The analysis would also detail the nature of the C-F, C-C, C-H, and C-O σ bonds. Furthermore, NBO analysis can quantify the delocalization of π-electrons in the aromatic system and any hyperconjugative interactions that might be present. These interactions, which involve the donation of electron density from a filled bonding orbital to an empty anti-bonding orbital, can have a significant impact on the molecule's stability and reactivity. For instance, interactions between the lone pairs of the fluorine and oxygen atoms and the π* orbitals of the aromatic ring can be quantified.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). From a theoretical chemistry perspective, the "descriptors" used in these models are often calculated using computational methods.
For a compound like this compound, a QSPR model could be developed to predict properties such as boiling point, vapor pressure, or solubility based on a set of calculated molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, orbital energies).
Developing a QSAR/QSPR Model:
The development of a QSAR/QSPR model for a class of compounds including this compound would typically involve the following steps:
Data Set Selection: A set of structurally related compounds with known experimental data for the property of interest is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set using computational chemistry software.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed property.
Model Validation: The predictive power of the model is assessed using statistical techniques, often by using an external set of compounds that were not used in the model development.
Future Perspectives in Research of Ethyl 2,3 Difluoro 5 Methylbenzoate
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The classical synthesis of Ethyl 2,3-difluoro-5-methylbenzoate typically involves the esterification of its corresponding carboxylic acid, 2,3-difluoro-5-methylbenzoic acid. ijcce.ac.ir Future research is poised to move beyond traditional methods, embracing novel and more sustainable approaches.
Novel Synthetic Strategies:
Direct C-H Functionalization: A forward-looking approach involves the direct C-H ethylation of a suitable difluoro-methylbenzene precursor. This would bypass the need for pre-functionalized starting materials, offering a more atom-economical route. sigmaaldrich.comyoutube.comyoutube.com
Flow Chemistry: Continuous flow technologies offer significant advantages in terms of safety, efficiency, and scalability for esterification reactions. nih.govyoutube.comacs.orgyoutube.comnih.gov The synthesis of this compound in a flow reactor could allow for precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-O bonds under mild conditions. mdpi.comnih.govresearchgate.netnih.govthieme-connect.de Future investigations could explore the use of photoredox catalysts for the direct coupling of 2,3-difluoro-5-methylbenzoic acid with an ethylating agent, potentially avoiding harsh reagents and high temperatures. mdpi.comnih.govresearchgate.net
Sustainable Methodologies:
Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification reactions represents a green and highly selective alternative to chemical catalysts. acs.orguni.lu Research into identifying or engineering a lipase (B570770) that can efficiently catalyze the formation of this compound would be a significant step towards a more sustainable manufacturing process. uni.lu
Green Solvents: Replacing conventional organic solvents with greener alternatives, such as ionic liquids or deep eutectic solvents, in the synthesis and purification processes would further enhance the environmental profile of the synthesis.
Investigation of Unexplored Reactivity Patterns and Derivatization Opportunities
The electronic properties of the benzene (B151609) ring in this compound, influenced by the two fluorine atoms and the methyl group, suggest a rich and largely unexplored reactivity landscape.
Reactivity Patterns:
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the two fluorine atoms activates the aromatic ring towards nucleophilic attack. nih.govrsc.orgresearchgate.net The fluorine atoms themselves can act as leaving groups, opening avenues for the introduction of a wide range of nucleophiles at the 2- and 3-positions. The regioselectivity of these reactions, influenced by the directing effect of the methyl and ester groups, warrants detailed investigation. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The C-F bonds, while strong, can be activated under specific palladium-catalyzed conditions, allowing for cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. youtube.commdpi.comnih.govbeilstein-journals.orgCurrent time information in Vanderburgh County, US. This would enable the introduction of aryl, vinyl, or amino substituents, dramatically expanding the structural diversity of accessible derivatives.
Ortho-Lithiation and Directed Metalation: The directing capabilities of the ester and fluorine substituents could be exploited in directed ortho-metalation reactions, allowing for the selective functionalization of the C4 and C6 positions of the aromatic ring.
Derivatization Opportunities:
The ester group itself is a versatile handle for a multitude of transformations. Hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or amidation to form various amides are all viable pathways for further derivatization. These transformations, combined with the reactivity of the aromatic ring, create a vast chemical space for the synthesis of novel compounds with tailored properties.
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the electronic structure, reactivity, and spectroscopic properties of this compound. rsc.orgnih.gov Such studies can predict the most likely sites for electrophilic and nucleophilic attack, elucidate reaction mechanisms, and calculate NMR chemical shifts to aid in structural characterization. nih.gov
Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, QSAR studies can be performed on a library of derivatives to correlate their structural features with biological activity. duke.edu This can help in the rational design of more potent and selective compounds.
Reaction Prediction: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including potential side products and optimal reaction conditions. ijcce.ac.irbeilstein-journals.orgCurrent time information in Vanderburgh County, US.nih.gov
Integration into Automated Synthesis Platforms
The increasing sophistication of automated synthesis platforms offers the potential to accelerate the exploration of the chemical space around this compound.
High-Throughput Experimentation (HTE): By integrating the synthesis of this compound and its subsequent derivatization into HTE workflows, a large number of analogs can be rapidly synthesized and screened for desired properties. nih.gov This is particularly valuable in drug discovery and materials science.
Robotic Synthesis: Automated synthesizers can perform multi-step reaction sequences with high precision and reproducibility, enabling the creation of complex molecules derived from this building block with minimal manual intervention. The data generated from these automated experiments can also be used to train machine learning models for reaction optimization. nih.gov
Expanding its Role as a Versatile Intermediate for Diverse Research Applications
The unique substitution pattern of this compound makes it a highly attractive intermediate for the synthesis of a wide range of target molecules.
Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and binding affinity. nih.gov The scaffold of this compound can serve as a starting point for the development of new drug candidates in areas such as oncology, infectious diseases, and neurology.
Agrochemicals: The introduction of fluorine atoms can also impart desirable properties to agrochemicals, such as increased efficacy and controlled environmental persistence. This building block could be utilized in the synthesis of novel herbicides, fungicides, and insecticides.
Materials Science: The incorporation of fluorinated moieties into organic materials can significantly influence their electronic and physical properties. Derivatives of this compound could find applications in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
